
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the formation of the triazole ring through cyclization reactions. . This reaction is known for its high yield and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or receptor binding, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole ring structure and are used as antifungal agents.
Cyclopropylamine Derivatives: These compounds are known for their biological activity and are used in various pharmaceutical applications.
Uniqueness
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its combination of a cyclopropylamine group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields .
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
methyl 2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16N4O2/c1-10(9(15)16-2,13-8-3-4-8)5-14-7-11-6-12-14/h6-8,13H,3-5H2,1-2H3 |
Clave InChI |
RWFLUNPGWAJFRB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=NC=N1)(C(=O)OC)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
![Tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperazine-1-carboxylate](/img/structure/B13566476.png)
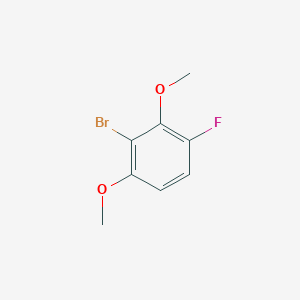

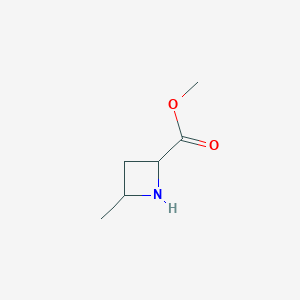
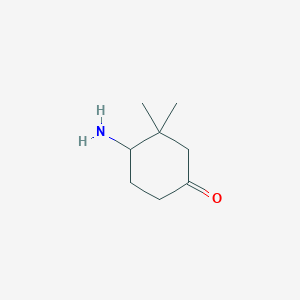

![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)
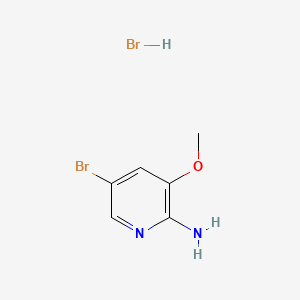
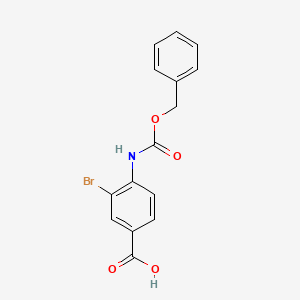
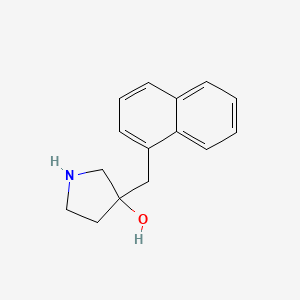
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
